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Technical Guide: Physical and Chemical Properties of Metergoline-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Metergoline-d5**, a deuterated analog of Metergoline. The information presented is intended to support research and development activities by providing key data on its characteristics, analytical methodologies, and biological interactions.

Core Physical and Chemical Data

Metergoline-d5 is the labeled version of Metergoline, an ergot derivative.[1] The primary use of **Metergoline-d5** is as an analytical standard, particularly in HPLC, and for research and development of drugs.[2]



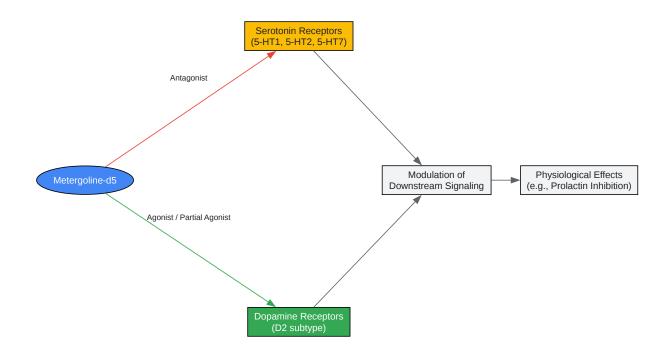
Property	Value	Source(s)
Chemical Name	N-[[(8β)-1,6-Dimethylergolin-8- yl]methyl]carbamic Acid (Phenyl-d5)methyl Ester	[1]
Molecular Formula	C25H24D5N3O2	[1][2]
Molecular Weight	408.55 g/mol	[1][2]
Appearance	Crystalline solid	[3]
Melting Point	146-149 °C (for unlabeled Metergoline)	[4][5]
Solubility	Soluble in Chloroform (50 mg/ml), DMSO (up to 100 mM), DMF (30 mg/ml), and Ethanol (up to 50 mM). Practically insoluble in water.	[3][4][6]
Storage Conditions	2-8°C Refrigerator or -20°C for long-term storage. Should be stored under desiccating conditions.	[1][4][6]
Purity	Typically >98% or >99%	[3][6]
CAS Number	17692-51-2 (for unlabeled Metergoline)	[3][4][7]

Mechanism of Action and Signaling Pathways

Metergoline is a psychoactive drug derived from ergot that functions as a ligand for both serotonin and dopamine receptors.[8] It primarily acts as an antagonist at various 5-HT (serotonin) receptor subtypes, including 5-HT1, 5-HT2, and 5-HT7 receptors.[1][3][7][9][10] Concurrently, it exhibits agonist or partial agonist activity at dopamine receptors, particularly the D2 subtype.[7][8][9][10][11] This dual action allows Metergoline to modulate multiple neurotransmitter systems, influencing a range of physiological processes.[9] Its interaction with



these receptors underpins its use in conditions where serotonin or dopamine modulation is therapeutically beneficial, such as in the regulation of prolactin release.[7][8][12]



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Metergoline's primary signaling interactions.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Metergoline and its analogs are crucial for research and quality control. Below are outlines of common methodologies.

Synthesis of Metergoline

A general manufacturing process for Metergoline involves the following steps:



- Dissolution: 1-methyl-dihydro-lysergamine is dissolved in anhydrous pyridine with mild heating.
- Reaction: The solution is cooled, and carbobenzoxychloride (in toluene) diluted in chloroform is added dropwise. The temperature is maintained at -10°C during and shortly after the addition.
- Purification: The resulting mixture is processed, and the residue is taken up in benzene and passed through an alumina column.
- Crystallization: The eluates are evaporated, and the residue is mixed with anhydrous diethyl ether to induce crystallization, yielding the final product.[5]

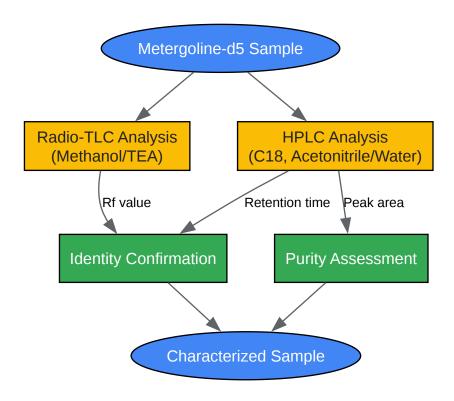
Analytical Characterization: HPLC and TLC

For the analysis of radiolabeled [11C]Metergoline, a close analog of **Metergoline-d5**, the following methods have been employed:

- Thin-Layer Chromatography (TLC):
 - Stationary Phase: Standard TLC plates.
 - Mobile Phase: Methanol with 0.1% Triethylamine (TEA).
 - o Detection: Radio-TLC scanner.
 - Expected Result: A retention factor (Rf) of approximately 0.5.[13]
- High-Performance Liquid Chromatography (HPLC):
 - Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5 μm particles).
 - Mobile Phase: Isocratic elution with 60% aqueous mobile phase and 40% Acetonitrile (MeCN).
 - Flow Rate: 1.0 ml/min.
 - Detection: UV at 254 nm and a radioactivity detector.



- Expected Result: An elution time of approximately 8.5 minutes.[13]
- Purity Assessment: Both radiochemical and chemical purity should exceed 99% and 95%, respectively.[13]



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